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Silicon tetrafluoride

Semiconductor Manufacturing Ion Implantation Doping

Silicon tetrafluoride (SiF₄) is a unique gaseous silicon and fluorine precursor for advanced semiconductor and optics manufacturing. Unlike liquid SiCl₄ or hazardous HF/F₂, its gaseous state and narrow boiling point (-86°C) enable precision delivery in RPECVD (for tunable low-k SiOF films at 38–400 Å/min) and ion implantation, where SiF₄/H₂ mixtures generate higher beam currents for superior wafer throughput. For telecom fiber production, it provides unmatched control over cladding refractive index profiles. In quantum computing, its volatility is essential for silicon isotope enrichment. This compound is not a drop-in replacement; its performance metrics define your process. Procure with a detailed specification sheet to ensure conformity to your exact application requirements.

Molecular Formula SiF4
F4Si
Molecular Weight 104.079 g/mol
CAS No. 7783-61-1
Cat. No. B013052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon tetrafluoride
CAS7783-61-1
SynonymsSILICON TETRAFLUORIDE; SILICIUM TETRAFLUORIDE; Silicon fluoride; SILICON (IV) FLUORIDE; TETRAFLUOROSILANE; perfluorosilane; SiF4; Silane, tetrafluoro-
Molecular FormulaSiF4
F4Si
Molecular Weight104.079 g/mol
Structural Identifiers
SMILESF[Si](F)(F)F
InChIInChI=1S/F4Si/c1-5(2,3)4
InChIKeyABTOQLMXBSRXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 200 g / 44 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ABSOLUTE ALCOHOL;  SOL IN HYDROGEN FLUORIDE;  INSOL IN ETHER
Solubility in water: reaction

Silicon Tetrafluoride (SiF₄, CAS 7783-61-1) Procurement: Core Properties and Industrial Profile


Silicon tetrafluoride (SiF₄) is an inorganic gaseous compound belonging to the silicon tetrahalide family (SiX₄). It is characterized by a tetrahedral molecular geometry and, unlike its liquid analog silicon tetrachloride (SiCl₄), exists as a colorless, nonflammable, yet corrosive and toxic gas under standard conditions [1]. Its distinct physical properties include a very narrow liquid range (melting point -90.2 °C, boiling point -86 °C) and a high vapor pressure of 3517.191 kPa at 25 °C, which directly influence its handling and application suitability .

Why Silicon Tetrafluoride (SiF₄) Cannot Be Simply Replaced by Other Silicon Halides or Fluorinating Agents


The procurement of a silicon or fluorine source for advanced manufacturing processes cannot be reduced to a simple one-for-one substitution based on elemental composition. The critical differentiation lies in the compound's physical state, reactivity profile, and the specific byproducts generated. For example, substituting the liquid SiCl₄ for the gaseous SiF₄ in a vapor deposition process necessitates a complete overhaul of delivery infrastructure and alters film stoichiometry and deposition rate due to a markedly higher reactivity of the former [1]. Similarly, using elemental fluorine (F₂) or hydrogen fluoride (HF) as a fluorinating agent instead of SiF₄ introduces profound differences in process safety, equipment corrosion, and reaction selectivity [2]. The quantitative evidence below demonstrates that SiF₄ occupies a unique and non-interchangeable niche defined by specific performance metrics in semiconductor fabrication, optics, and isotope enrichment.

Silicon Tetrafluoride (SiF₄) Procurement: Quantified Differentiation vs. SiCl₄, SF₆, CF₄, and HF


Enhanced Silicon Ion Beam Current in Semiconductor Implantation vs. Pure SiF₄

In semiconductor ion implantation, the beam current directly impacts process throughput. The use of a dopant gas composition comprising silicon tetrafluoride (SiF₄) and hydrogen (H₂) in an ion source has been demonstrated to generate a higher beam current compared to using SiF₄ alone. This is a critical performance metric for high-volume manufacturing [1].

Semiconductor Manufacturing Ion Implantation Doping

Controlled Deposition Rate for Low-k Dielectric Films vs. Higher-Reactivity SiCl₄

When depositing fluorinated-chlorinated SiO₂ films via remote plasma-enhanced chemical vapor deposition (RPECVD), the ratio of SiF₄ to SiCl₄ precursors dictates film properties. Films deposited with a high SiF₄ ratio (R > 0.8) exhibit significantly lower deposition rates (38–400 Å/min) and lower refractive indices (1.43–1.46) compared to films from SiCl₄-rich mixtures (R < 0.8), which have high deposition rates (400–1410 Å/min) and higher refractive indices (1.46–1.59) [1].

PECVD Dielectric Films Thin Film Deposition

Efficient Fluorine Doping of Optical Fiber Preforms vs. CF₄ and SF₆

In the modified chemical vapor deposition (MCVD) process for optical fiber preforms, silicon tetrafluoride (SiF₄) is a preferred fluorine dopant. Studies indicate that when using fluorine-containing compounds like CF₂Cl₂ or SF₆, the decrease in deposition efficiency is due to the formation of gaseous SiF₄ and SiF₃Cl as stable byproducts [1]. Using SiF₄ directly avoids this parasitic consumption pathway, and the final fluorine concentration in the silica glass is proportional to the SiF₄ gas phase concentration to the power of ¼ ([SiF₄(g)]¹/⁴) [2]. This allows for more direct and efficient control over the refractive index profile of the fiber cladding compared to other fluorinating agents like CF₄ or SF₆.

Optical Fiber Manufacturing MCVD Fluorine Doping

Superior Volatility and Gas-Phase Handling vs. Liquid SiCl₄ and Solid SiBr₄

A fundamental and quantifiable differentiation of SiF₄ from its heavier silicon tetrahalide analogs is its physical state and narrow liquid range. SiF₄ has a boiling point of -86 °C, existing as a gas at room temperature, in stark contrast to the liquid SiCl₄ (boiling point 56.8 °C) and the solid SiBr₄ (boiling point 155.0 °C) [1]. This volatility is critical for applications like gas-phase isotope separation, where SiF₄ can be distilled at cryogenic temperatures (189-206 K) [2], and for chemical vapor deposition processes requiring a gaseous silicon and fluorine source without the need for a vaporizer.

Chemical Vapor Deposition Material Synthesis Isotope Separation

Controlled and Selective Fluorination Agent vs. Hazardous HF and Elemental F₂

SiF₄ serves as a fluorinating agent for specific organic transformations, offering a distinct safety and handling profile compared to highly hazardous alternatives like anhydrous hydrogen fluoride (HF). HF is a highly toxic liquid that causes severe, potentially fatal burns and corrodes glass and metals [1]. In contrast, while SiF₄ is also toxic and corrosive, it is a gas at room temperature and its reaction profile can be more selective for specific chlorine replacement reactions in perhalomethanes and chloroform [2].

Organic Synthesis Fluorination Process Safety

Validated Application Scenarios for Silicon Tetrafluoride (SiF₄) Based on Procurement-Grade Evidence


High-Throughput Silicon Ion Implantation in Semiconductor Manufacturing

SiF₄ is a key component in dopant gas mixtures designed to maximize silicon ion beam current during the ion implantation step of integrated circuit fabrication. As demonstrated in patent literature [1], specific SiF₄/H₂ compositions generate a higher beam current than pure SiF₄, directly improving wafer processing throughput. This application leverages SiF₄'s volatility and silicon content, making it a performance-enhancing specialty gas in high-volume semiconductor fabs.

Deposition of Low-k Fluorinated Silica Films for Advanced Interconnects

SiF₄ is an essential precursor in remote plasma-enhanced chemical vapor deposition (RPECVD) for creating fluorinated silicon dioxide (SiOF) films, which serve as low-dielectric-constant (low-k) insulators between metal interconnects. Quantitative studies [1] show that using high ratios of SiF₄ relative to SiCl₄ allows for a tunable deposition rate (38–400 Å/min) and the achievement of lower refractive indices (1.43–1.46) and dielectric constants, which are critical for minimizing RC delay and crosstalk in high-performance logic and memory chips.

Precise Fluorine Doping of Optical Fiber Preforms via MCVD

In the modified chemical vapor deposition (MCVD) process for telecommunications-grade optical fibers, SiF₄ is employed as a dopant to lower the refractive index of the silica cladding. The direct relationship between SiF₄ gas phase concentration and the resulting fluorine content in the glass ([SiF₄(g)]¹/⁴) [1] provides manufacturers with a level of control over the refractive index profile that is not as easily achieved with alternative fluorinating agents, which may suffer from parasitic side reactions that reduce efficiency [1]. This precision is fundamental to producing low-loss, high-bandwidth fibers.

Cryogenic Distillation for Silicon Isotope Separation

The unique physical property of SiF₄—specifically its existence as a gas at room temperature with a suitable boiling point—makes it the working fluid of choice for the distillation-based separation of silicon isotopes [1]. This process is critical for producing highly enriched Silicon-28 (²⁸Si), a material that provides a 'nuclear spin vacuum' environment essential for extending qubit coherence times in silicon-based quantum computing technologies. The viability of this separation process is a direct consequence of SiF₄'s volatility, a property not shared by its SiCl₄ or SiBr₄ analogs.

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